Cas no 1214367-87-9 (2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine)
2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
- 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C12H6ClF4N/c13-11-10(7-2-1-3-9(14)4-7)5-8(6-18-11)12(15,16)17/h1-6H
- InChI Key: JMCASTPMUZREDC-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(C(F)(F)F)=CN=1)C1C=CC=C(C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 284
- Topological Polar Surface Area: 12.9
2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-360059-0.05g |
2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
1214367-87-9 | 95.0% | 0.05g |
$1500.0 | 2025-03-18 | |
| Enamine | EN300-360059-0.1g |
2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
1214367-87-9 | 95.0% | 0.1g |
$1572.0 | 2025-03-18 | |
| Enamine | EN300-360059-0.25g |
2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
1214367-87-9 | 95.0% | 0.25g |
$1642.0 | 2025-03-18 | |
| Enamine | EN300-360059-0.5g |
2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
1214367-87-9 | 95.0% | 0.5g |
$1714.0 | 2025-03-18 | |
| Enamine | EN300-360059-1.0g |
2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
1214367-87-9 | 95.0% | 1.0g |
$1785.0 | 2025-03-18 | |
| Enamine | EN300-360059-2.5g |
2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
1214367-87-9 | 95.0% | 2.5g |
$3501.0 | 2025-03-18 | |
| Enamine | EN300-360059-5.0g |
2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
1214367-87-9 | 95.0% | 5.0g |
$5179.0 | 2025-03-18 | |
| Enamine | EN300-360059-10.0g |
2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
1214367-87-9 | 95.0% | 10.0g |
$7681.0 | 2025-03-18 |
2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Introduction to 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine (CAS No. 1214367-87-9)
2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, with the chemical formula C10H5ClF4N2, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic aromatic compound features a pyridine core substituted with a chloro group, a 3-fluorophenyl moiety, and a trifluoromethyl group. The unique combination of these substituents imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The CAS number 1214367-87-9 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. The presence of fluorine atoms in the structure enhances its lipophilicity and metabolic stability, which are crucial factors in drug design. The chloro group on the pyridine ring further contributes to its reactivity, allowing for further functionalization through nucleophilic substitution reactions. These features make it a versatile building block for medicinal chemists.
In recent years, there has been growing interest in 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine due to its potential applications in the development of novel therapeutic agents. Its structural motif is reminiscent of several known pharmacophores that exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have been explored as inhibitors of kinases and other enzymes involved in cancer progression.
One of the most compelling aspects of this compound is its role in the synthesis of trifluoromethylated pyridines, which are prevalent in modern drugs due to their improved pharmacokinetic profiles. The trifluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability. Recent studies have demonstrated that compounds incorporating this moiety often exhibit higher efficacy and longer half-lives compared to their non-trifluoromethylated counterparts.
The 3-fluorophenyl substituent adds another layer of complexity to the molecule, influencing both its electronic properties and interactions with biological targets. Fluoroaromatic rings are well-documented for their ability to modulate receptor binding affinity and selectivity. This has led to the exploration of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine as a scaffold for designing ligands that interact with proteins such as G-protein coupled receptors (GPCRs) and ion channels.
Recent advancements in computational chemistry have also highlighted the potential of this compound as a lead candidate for drug discovery. Molecular docking studies suggest that it can effectively bind to various therapeutic targets, including protein kinases and transcription factors. These studies often rely on high-quality crystal structures or homology models to predict binding modes and optimize lead compounds.
In addition to its pharmaceutical applications, 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine has shown promise in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact. The combination of chloro, fluorophenyl, and trifluoromethyl groups provides multiple sites for further derivatization, allowing chemists to fine-tune biological activity.
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors such as 3-fluoroaniline and trifluoromethylation reagents. Palladium-catalyzed cross-coupling reactions are often employed to introduce the chloro group onto the pyridine ring. These synthetic strategies highlight the importance of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine as a key intermediate in industrial-scale production.
Ongoing research continues to uncover new applications for this versatile compound. For example, recent studies have explored its use as a precursor for metal-organic frameworks (MOFs) that exhibit unique adsorption properties. These materials could potentially be used for gas storage or catalysis, expanding the utility of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine beyond traditional pharmaceuticals.
The future prospects for this compound are promising, with ongoing investigations into its derivatives and novel synthetic routes. As computational methods improve and high-throughput screening becomes more efficient, compounds like 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine are likely to play an increasingly important role in drug discovery and material science. Their unique structural features offer a rich palette for medicinal chemists to explore new therapeutic interventions.
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